molecular formula C24H26N2O8S2 B12783765 Didethiodi(methylthio)acetylaranotin CAS No. 20485-02-3

Didethiodi(methylthio)acetylaranotin

Cat. No.: B12783765
CAS No.: 20485-02-3
M. Wt: 534.6 g/mol
InChI Key: MNIWVYZRLOFLBX-KHTMQFLISA-N
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Description

Bisdethiobis(methylthio)acetylaranotin (BDMAA) is a sulfur-modified derivative of the fungal metabolite acetylaranotin, a member of the epipolythiodiketopiperazine (ETP) family. ETPs are characterized by a diketopiperazine (DKP) scaffold bridged by a disulfide or polysulfide linkage, which is critical for their redox activity and bioactivity . BDMAA differs from acetylaranotin in its sulfur configuration: it lacks the labile tetrasulfide bridge (-S-S-S-S-) and instead contains two methylthio (-S-Me) groups (Figure 1). This structural modification reduces its redox reactivity but enhances its chemical stability .

BDMAA is biosynthetically derived from acetylaranotin via enzymatic S-methylation, a process likely catalyzed by a methyltransferase outside the primary acetylaranotin gene cluster in Aspergillus terreus . It has been isolated alongside acetylaranotin and related intermediates in fungal cultures, with yields influenced by strain-specific biosynthetic pathways and culture conditions .

Properties

CAS No.

20485-02-3

Molecular Formula

C24H26N2O8S2

Molecular Weight

534.6 g/mol

IUPAC Name

[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-1,12-bis(methylsulfanyl)-2,13-dioxo-8,19-dioxa-3,14-diazapentacyclo[12.8.0.03,12.04,10.015,21]docosa-6,9,17,20-tetraen-5-yl] acetate

InChI

InChI=1S/C24H26N2O8S2/c1-13(27)33-17-5-7-31-11-15-9-23(35-3)22(30)26-20-16(12-32-8-6-18(20)34-14(2)28)10-24(26,36-4)21(29)25(23)19(15)17/h5-8,11-12,17-20H,9-10H2,1-4H3/t17-,18-,19-,20-,23+,24+/m0/s1

InChI Key

MNIWVYZRLOFLBX-KHTMQFLISA-N

Isomeric SMILES

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@@]4(CC5=COC=C[C@@H]([C@H]5N4C(=O)[C@@]3(C2)SC)OC(=O)C)SC

Canonical SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C4(CC5=COC=CC(C5N4C(=O)C3(C2)SC)OC(=O)C)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didethiodi(methylthio)acetylaranotin involves multiple steps, including the formation of a key cyclohexadienol-containing amino ester building block. The absolute stereochemistry of the amino ester building blocks is set through catalytic asymmetric (1,3)-dipolar cycloaddition reactions . The disulphide linkage, a crucial feature of this compound, is introduced using elemental sulfur .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Didethiodi(methylthio)acetylaranotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Didethiodi(methylthio)acetylaranotin involves its interaction with cellular targets through its disulphide linkage. This linkage can undergo redox reactions, leading to the formation of reactive sulfur species that can modify cellular proteins and enzymes. These modifications can disrupt cellular processes, leading to the compound’s anticancer and antiviral effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Related ETPs

Key Structural Features

Compound Core Structure Sulfur Configuration Peripheral Modifications Bioactivity (IC₅₀)
Acetylaranotin Dihydrooxepine ETP Tetrasulfide (-S-S-S-S-) Acetylated oxepine rings Antiviral, cytotoxic (HL-60: ~9.34 μM)
BDMAA Dihydrooxepine ETP Bis(methylthio) (-S-Me)² Acetylated oxepine rings Reduced cytotoxicity (HL-60: ~16.30 μM)
Gliotoxin Bicyclic ETP Disulfide (-S-S-) None Immunosuppressive, apoptotic
Acetylapoaranotin Linear DKP Bis(methylthio) (-S-Me)² No oxepine rings Moderate bioactivity
Key Observations:

Sulfur Configuration Dictates Reactivity: The tetrasulfide in acetylaranotin undergoes redox cycling, generating reactive oxygen species (ROS) that drive cytotoxicity . BDMAA’s methylthio groups stabilize the structure, diminishing ROS generation and bioactivity . Gliotoxin, with a disulfide bridge, exhibits intermediate stability and potent apoptotic effects, highlighting the role of sulfur lability in bioactivity .

Dihydrooxepine vs. Linear DKP: Acetylaranotin and BDMAA contain a seven-membered dihydrooxepine ring, which enhances membrane permeability and target binding compared to linear DKPs like acetylapoaranotin .

Bioactivity Profile

  • Anticancer Activity: BDMAA exhibits moderate cytotoxicity against HL-60 leukemia cells (IC₅₀: 16.30 μM) but is ~50% less potent than acetylaranotin (IC₅₀: 9.34 μM), underscoring the necessity of the tetrasulfide for maximal activity .
  • Antimicrobial Effects: BDMAA shows weaker activity compared to acetylaranotin, likely due to reduced redox cycling .

Stability and Drug Development

  • BDMAA’s methylthio groups improve pharmacokinetic stability, making it a candidate for structure-activity relationship (SAR) studies.

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